1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is an organic compound characterized by the molecular formula and a molecular weight of approximately 242.34 g/mol. This compound features a phenyl group substituted with an aminomethyl group, a propan-2-yl group, and a methanesulfonamide moiety, contributing to its potential biological activity and reactivity in various chemical processes . It is cataloged under the CAS number 923177-52-0 and has been recognized for its applications in scientific research, particularly in organic synthesis and medicinal chemistry.
This compound is classified as a sulfonamide, which is a group of compounds known for their antibacterial properties. The presence of both amine and sulfonamide functional groups enhances its reactivity and potential applications in medicinal chemistry. It can be sourced from various chemical suppliers, including American Elements and BenchChem, which provide detailed product specifications and availability information .
The synthesis of 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide typically involves the reaction of 2-(aminomethyl)phenylamine with isopropyl methanesulfonate. This reaction is generally carried out under controlled conditions to optimize yield and purity.
The molecular structure of 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide can be represented using various structural formulas:
CC(C)NS(=O)(=O)CC1=CC=CC=C1CN
XDGUHFZUWQPMSL-UHFFFAOYSA-N
This structure reveals the compound's distinct functional groups:
The compound's molecular weight is 242.34 g/mol, with a standard InChI representation providing insight into its electronic structure .
1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide can participate in various chemical reactions:
These properties suggest that 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide could be utilized effectively in various laboratory settings .
1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide has several notable applications:
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7